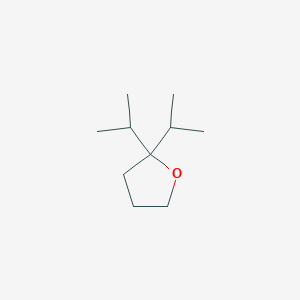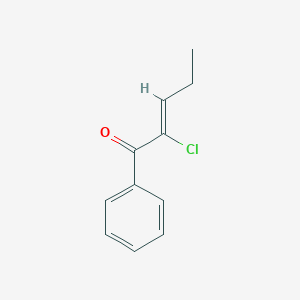
2,2-Di(propan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di(propan-2-yl)oxolane, also known as DIPOL, is a cyclic ether that has been used in various scientific research applications. Its unique structure and properties make it a valuable compound in many fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Mechanism Of Action
2,2-Di(propan-2-yl)oxolane's mechanism of action is not fully understood, but it is believed to act as a Lewis base due to the presence of the ether oxygen atom. This allows it to form complexes with Lewis acids, such as metal ions, which can be used in catalysis and other chemical reactions.
Biochemical And Physiological Effects
2,2-Di(propan-2-yl)oxolane has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential as a drug delivery system, where it can improve the solubility and bioavailability of certain drugs.
Advantages And Limitations For Lab Experiments
2,2-Di(propan-2-yl)oxolane has several advantages in lab experiments, including its low toxicity, high purity, and ability to form inclusion complexes with various drugs. However, it also has some limitations, including its limited solubility in water and its potential to form explosive peroxides if not stored properly.
Future Directions
There are several future directions for 2,2-Di(propan-2-yl)oxolane research, including its potential as a drug delivery system, its use in catalysis, and its application in the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential in other scientific research applications.
Synthesis Methods
The synthesis of 2,2-Di(propan-2-yl)oxolane involves the reaction of diisopropylamine with 1,3-propanediol in the presence of a strong acid catalyst. This method yields a high purity product with a yield of up to 80%. The reaction is carried out at room temperature and atmospheric pressure, making it a simple and cost-effective process.
Scientific Research Applications
2,2-Di(propan-2-yl)oxolane has been used in various scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of complex organic molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions. Additionally, 2,2-Di(propan-2-yl)oxolane has been studied for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.
properties
CAS RN |
156595-68-5 |
|---|---|
Product Name |
2,2-Di(propan-2-yl)oxolane |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2-di(propan-2-yl)oxolane |
InChI |
InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
MHCJHRZIHCKYBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCO1)C(C)C |
Canonical SMILES |
CC(C)C1(CCCO1)C(C)C |
synonyms |
Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)